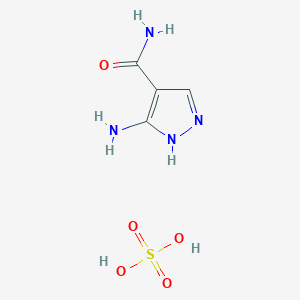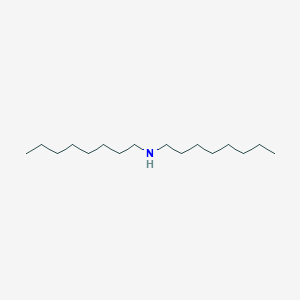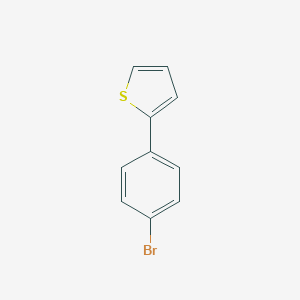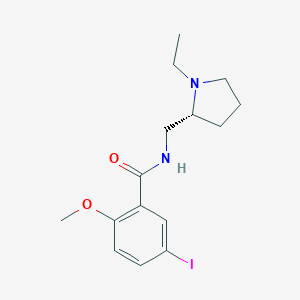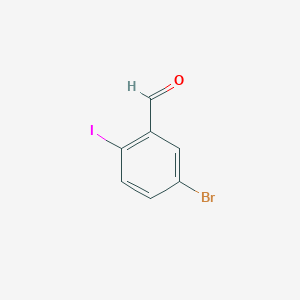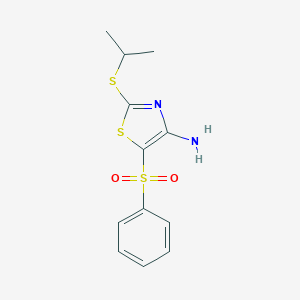
Furathiocarb
Vue d'ensemble
Description
Synthesis Analysis
Research on the synthesis of furans, which are related to Furathiocarb, shows advancements in methodologies through various catalytic processes. For example, a protocol for the synthesis of furans via Rh(III)-catalyzed vinyl C-H activation from acrylic acids and α-diazocarbonyl compounds has been developed, highlighting broad functional group tolerance and moderate to good yields without the need for copper or silver salts as additives (Hong et al., 2022). Additionally, organocatalytic methods have been utilized for synthesizing highly substituted furfuryl alcohols and amines, indicating the versatility of furans as synthons in organic chemistry (Clark et al., 2012).
Molecular Structure Analysis
While specific molecular structure analyses of this compound are not provided in the available literature, studies on furan derivatives emphasize the importance of molecular design in achieving desired chemical properties and reactivities. For instance, the regioselective synthesis of multisubstituted furans through metalloradical cyclization offers insights into the structural aspects that influence the chemical behavior of furan compounds (Cui et al., 2012).
Chemical Reactions and Properties
The pharmacokinetics of this compound in biological systems have been studied, demonstrating its conversion into metabolites like carbofuran and 3-hydroxycarbofuran in rats (Liu et al., 2002). These findings are crucial for understanding the chemical reactions this compound undergoes in vivo and its potential environmental and biological impacts.
Physical Properties Analysis
Although direct information on the physical properties of this compound is scarce, the physical properties of furan derivatives, such as solubility, boiling and melting points, and stability, are critical for their application in various fields, including materials science and pharmaceuticals. Research on furan synthesis and its derivatives can provide analogous insights into the physical characteristics that might be expected for this compound.
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity and interactions with biological systems, are reflected in its metabolism and the pharmacokinetics observed in animal studies. The conversion of this compound to carbofuran and its metabolites indicates its reactive nature and potential for bioaccumulation, which are essential considerations for its use and environmental impact (Liu et al., 2002).
Applications De Recherche Scientifique
Insecticide Efficacy : Furathiocarb is compared with other insecticides like imidacloprid for controlling pests such as the black maize beetle in maize. Studies have shown its systemic insecticidal action, although it may be less effective than alternatives like imidacloprid due to the absence of an antifeedant action (Drinkwater & Groenewald, 1994).
Pharmacokinetics and Metabolism : Research on rats has investigated the dermal pharmacokinetics of this compound, studying its metabolites and their excretion patterns. This research provides insights into how this compound is processed in biological systems (Liu et al., 2002).
Toxicology : Studies have documented acute fatal poisoning cases due to this compound ingestion, highlighting its toxicological impact and the levels at which it becomes fatal (Lee et al., 1999).
Genotoxicity : this compound's genotoxic effects have been evaluated in vivo using mouse bone marrow and yeast strains. These studies suggest potential cytogenetic activity of this compound (Stehrer-Schmid & Wolf, 1995).
Dermal Penetration : Research has also focused on understanding the rate at which this compound penetrates the skin, which is crucial for assessing exposure risks during its use as a pesticide (Liu & Kim, 2003).
Comparative Studies in Agriculture : Its efficacy compared to other insecticides like pyrethroid for controlling pests on crops like guar has been studied. These studies provide valuable information for agricultural applications (Mohy-ud-Din et al., 2009).
Human Exposure and Risk Assessment : The risk of human exposure, especially in occupational settings like cucumber harvesting, has been assessed. Such studies are essential for developing safety protocols (Byoun et al., 2005).
Environmental Impact and Soil Degradation : The biodegradation of this compound in soil, particularly following soil pretreatment with pesticides, has been studied to understand its environmental impact (Hendry & Richardson, 1988).
Allergic Reactions : There's research into allergic reactions induced by exposure to pesticides like this compound, which is crucial for understanding its health implications (Fukuyama et al., 2009).
Mécanisme D'action
Target of Action
Furathiocarb is a carbamate pesticide . The primary target of this compound is cholinesterase or acetylcholinesterase (AChE) . Cholinesterase is an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, this compound disrupts the normal functioning of the nervous system.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in vivo in male Sprague-Dawley rats following dermal treatment . Carbofuran and 3-hydroxycarbofuran, metabolites of this compound, were detected in plasma and urine rather than this compound itself . The concentration of carbofuran was higher than that of 3-hydroxycarbofuran in plasma, but the reverse was the case in urine . These metabolites were excreted in a dose-dependent manner without saturation .
Result of Action
The inhibition of cholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can cause overstimulation of muscles and glands controlled by the nervous system, leading to a range of symptoms. At high enough concentrations, this compound can cause serious health effects, including difficulty breathing, weakness, and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is susceptible to degradation during extraction and extract storage, especially where the pH of the matrix is low . Furthermore, temperature can also affect the stability of this compound, with higher temperatures potentially leading to increased degradation .
Safety and Hazards
Orientations Futures
Our findings on metabolic profiling and in vitro - in vivo extrapolations are helpful for the interpretation of toxicological findings and chemical risk assessment of furathiocarb . The carbofuran metabolic pathway was more rapid than the oxidation pathway in all species . Quantitative interspecies differences observed in metabolite formations and kinetics .
Analyse Biochimique
Biochemical Properties
Furathiocarb interacts with several enzymes and proteins. It is an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine into choline and acetic acid . This interaction is crucial for its function as an insecticide. This compound’s inhibitory effect on AChE leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Cellular Effects
This compound and its metabolites have significant effects on various types of cells. For instance, it has been found to affect hormone levels and potentially influence birth outcomes in humans . In addition, this compound has been shown to have high acute toxicity in mammals .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of AChE. By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an overstimulation of the nervous system . This is a common mechanism of action for carbamate insecticides .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is metabolized to eight phase I metabolites via two general pathways: the carbofuran metabolic pathway and the this compound oxidation pathway . Over time, the carbofuran metabolic pathway has been found to be more predominant .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of this compound have been shown to have high acute toxicity in mammals
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to carbofuran and other metabolites via the carbofuran metabolic pathway and the this compound oxidation pathway . These metabolic processes involve various enzymes and cofactors .
Propriétés
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWJXYBZNNRMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052725 | |
| Record name | Furathiocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline] | |
| Record name | Furathiocarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 °C at 0.01 mm Hg | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.148 (20 °C) | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C | |
| Record name | Furathiocarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate pesticides/ | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow, viscous liquid. | |
CAS RN |
65907-30-4 | |
| Record name | Furathiocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65907-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furathiocarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furathiocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURATHIOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZI2IZ80UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FURATHIOCARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6664 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Furathiocarb?
A1: this compound itself is a pro-insecticide that rapidly converts to Carbofuran in the environment. Carbofuran exerts its insecticidal effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. []
Q2: What are the downstream effects of AChE inhibition by Carbofuran?
A2: Inhibition of AChE leads to the accumulation of acetylcholine (ACh) at nerve synapses. This accumulation disrupts normal nerve function, causing overstimulation of the nervous system, and ultimately leading to paralysis and death of the insect. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H16N2O3S and its molecular weight is 268.34 g/mol. []
Q4: Does the formulation of this compound influence its efficacy?
A4: Research suggests that seed coating with this compound is an effective method for controlling pests, specifically the native broad-nosed weevil (Curculionidae: Brachycerinae) in white clover (Trifolium repens L.) crops. []
Q5: How does soil type influence the persistence of this compound?
A5: Studies show that this compound degrades relatively quickly in soil, but its persistence can be influenced by factors like soil type and moisture. [, ]
Q6: Is this compound known to exhibit catalytic properties?
A6: this compound itself is not reported to have catalytic properties. Its primary mode of action is through its conversion to Carbofuran, which acts as an enzyme inhibitor. [, ]
Q7: Have computational methods been employed to study this compound?
A7: While specific computational studies on this compound were not detailed in the provided research papers, a study on Carbofuran employed molecular modeling to design and develop highly sensitive monoclonal antibody-based immunoassays for Carbofuran detection. This approach can potentially be applied to this compound as well. []
Q8: How does the structure of this compound relate to its insecticidal activity?
A8: this compound is an aminothio derivative of Carbofuran. This structural feature allows for its conversion to the active insecticide, Carbofuran, in the environment. [, , ]
Q9: How does the modification of the aminothio moiety in this compound and its related derivatives affect their degradation rates?
A9: The structure of the aminothio moiety significantly influences the degradation rate of this compound, Carbosulfan, and Benfuracarb in soil. []
Q10: Are there specific regulations regarding the use and disposal of this compound?
A11: While specific regulations were not detailed in the research, the existence of expired this compound-treated cotton seeds highlights the need for proper disposal and management of this insecticide to minimize environmental risks. [, ]
Q11: What is known about the metabolic fate of this compound in mammals?
A12: Studies in rats revealed that this compound is metabolized into Carbofuran, 3-hydroxycarbofuran, and potentially 3-ketocarbofuran. These metabolites were detected in plasma and urine samples. []
Q12: What is the efficacy of this compound against various insect pests?
A13: this compound has shown efficacy against a variety of insect pests, including aphids on guar crops, [] sweetpotato weevils, [] and western flower thrips in rose cultivation. []
Q13: Are there differences in this compound's efficacy against different developmental stages of insects?
A14: Yes, this compound, specifically its active form Carbofuran, displayed varying levels of control against different life stages of the chestnut curculio (Curculio sikkimensis). []
Q14: Has resistance to this compound been observed in insect populations?
A15: While specific resistance to this compound was not detailed, research indicates that greenhouse whiteflies are developing resistance to various conventional insecticides, highlighting the importance of monitoring and managing resistance development. [, ]
Q15: What safety concerns are associated with this compound use?
A16: The presence of this compound and its metabolites in fish caught in the São Francisco River highlights potential environmental contamination and the need for responsible use and disposal practices. []
Q16: What analytical techniques are used to detect and quantify this compound?
A16: Various analytical techniques have been employed to study this compound, including:
- Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive method allows for the simultaneous determination of this compound and Deltamethrin residues in eel. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, coupled with solid-phase extraction, enables the determination of this compound residues in aquatic products. []
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, is commonly used to analyze Carbofuran and its derivatives, including this compound, in water samples. []
Q17: How does this compound degrade in the environment?
A18: this compound primarily degrades into Carbofuran in the soil. The rate of degradation depends on various environmental factors, including soil type, moisture, and microbial activity. [, ]
Q18: Does composting offer a viable method for degrading this compound?
A20: Research indicates that composting can effectively degrade this compound in treated cotton seeds, reducing it to low-risk levels. The composting time is influenced by the concentration of treated seeds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




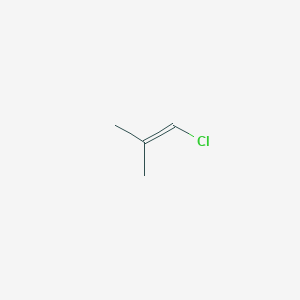
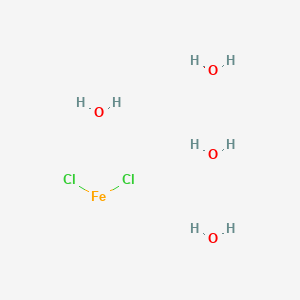

![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
